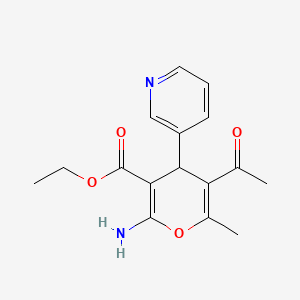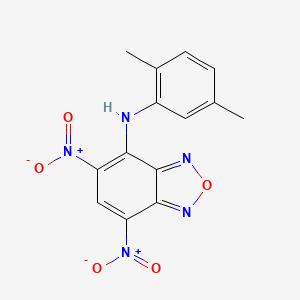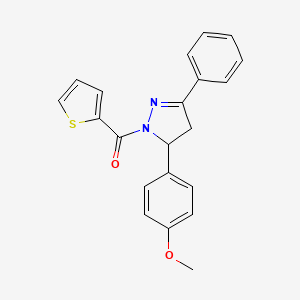![molecular formula C18H22FN3O5 B5153300 ethyl 2-[[(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carbonyl]amino]acetate](/img/structure/B5153300.png)
ethyl 2-[[(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carbonyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carbonyl]amino]acetate is a complex organic compound that features a fluorophenyl group, a pyrrolo[3,4-d][1,3]oxazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carbonyl]amino]acetate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrrolo[3,4-d][1,3]oxazole ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the oxazole ring.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[(3aS,6aR)-3-[2-(4-chlorophenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carbonyl]amino]acetate
- Ethyl 2-[[(3aS,6aR)-3-[2-(4-bromophenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carbonyl]amino]acetate
Uniqueness
The presence of the fluorophenyl group in ethyl 2-[[(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carbonyl]amino]acetate may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
ethyl 2-[[(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O5/c1-2-26-16(23)9-20-17(24)21-10-14-15(11-21)27-18(25)22(14)8-7-12-3-5-13(19)6-4-12/h3-6,14-15H,2,7-11H2,1H3,(H,20,24)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFRCQUUKUORPQ-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CC2C(C1)OC(=O)N2CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)N1C[C@H]2[C@@H](C1)OC(=O)N2CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)

![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![Methyl 4-[2-(diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride](/img/structure/B5153253.png)
![(5E)-3-methyl-5-[[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5153264.png)
![2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B5153277.png)

![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [(5E)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)
